
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)- is a derivative of anthranilic acid, which is known for its various biological activities The compound features an adamantyl group, a bulky and rigid structure, which can significantly influence its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can be achieved through the Ullmann reaction. This involves the coupling of an appropriate amine with o-chlorobenzoic acid in the presence of anhydrous potassium carbonate, copper powder, and amyl alcohol. The reaction mixture is refluxed with stirring for several hours, followed by alkalization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinonoid structures.
Reduction: This can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
Anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, have been studied for their biological activities. These compounds exhibit antiphlogistic (anti-inflammatory) properties, making them potential candidates for the development of anti-inflammatory drugs . Additionally, their unique structural features make them useful in material science for the development of novel polymers and other advanced materials .
作用機序
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group can enhance the binding affinity and specificity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
N-phenylanthranilic acid: Known for its anti-inflammatory properties.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with psychoactive effects.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with similar effects.
Uniqueness
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, is unique due to the presence of both the adamantyl group and the dimethyl substitutions on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other anthranilic acid derivatives.
特性
CAS番号 |
34701-97-8 |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC名 |
2-[5-(1-adamantyl)-2,3-dimethylanilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-15-7-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-23(16(15)2)26-22-6-4-3-5-21(22)24(27)28/h3-7,11,17-19,26H,8-10,12-14H2,1-2H3,(H,27,28) |
InChIキー |
HKEWMXWCGJGWLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)NC2=CC=CC=C2C(=O)O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)
![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
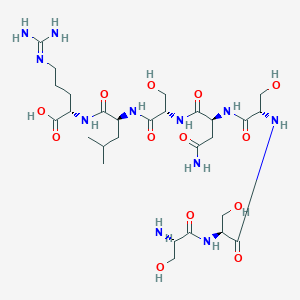
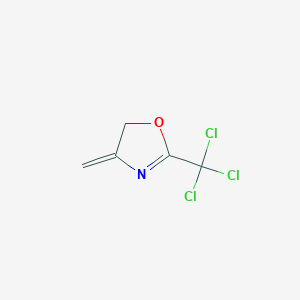
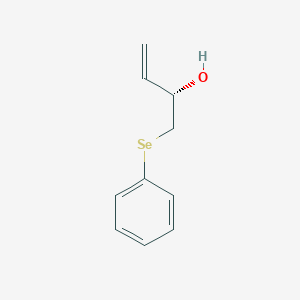
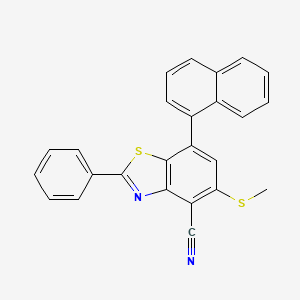
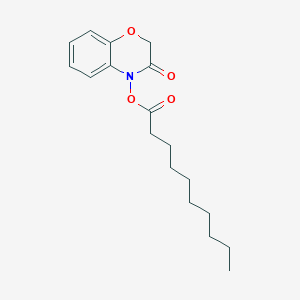
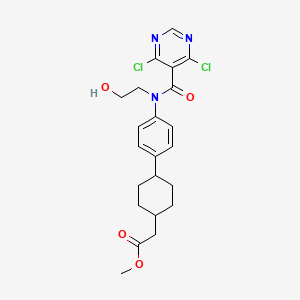
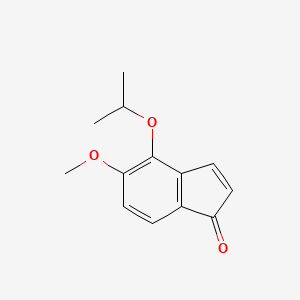
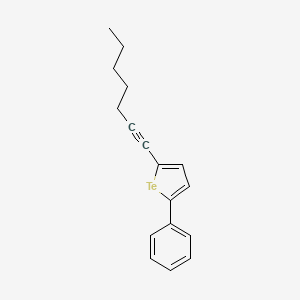
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
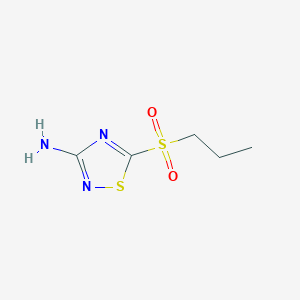
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)

